molecular formula C19H13NO8 B2596000 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate CAS No. 307341-20-4

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate

Cat. No.: B2596000
CAS No.: 307341-20-4
M. Wt: 383.312
InChI Key: KGNNLRRDESUVSK-UHFFFAOYSA-N
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Description

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate is a synthetic coumarin derivative of significant interest in pharmacological research, particularly in the fields of oncology and inflammation. Coumarin scaffolds are extensively investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors . The COX-2 enzyme is an inducible inflammatory marker overexpressed in pathological conditions such as cancer, with its activity linked to tumor progression and poor prognosis . The strategic 4-(4-nitrophenyl) substitution on the core coumarin structure is a critical feature for enhancing selectivity and potency against this key therapeutic target. Research on structurally similar coumarin compounds has demonstrated potent antitumor effects in vivo, including the marked inhibition of cancer cell invasion and migration, as well as the reduction of tumor growth in model systems . The mechanism of action for this class of compounds, while not fully elucidated for this specific molecule, may involve original pathways distinct from classical protease inhibition, making it a valuable chemical tool for probing novel biology . This compound serves as a key intermediate for the synthesis of more complex molecular hybrids and for structure-activity relationship (SAR) studies aimed at developing next-generation inhibitors with improved efficacy and reduced side effects . Its primary research value lies in its application for probing inflammatory pathways and developing novel targeted anti-cancer therapies.

Properties

IUPAC Name

[5-acetyloxy-4-(4-nitrophenyl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO8/c1-10(21)26-14-7-16(27-11(2)22)19-15(9-18(23)28-17(19)8-14)12-3-5-13(6-4-12)20(24)25/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNLRRDESUVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group.

    Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of chromen-2-one quinones.

    Reduction: Conversion to 7-(acetyloxy)-4-(4-aminophenyl)-2-oxo-2H-chromen-5-yl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The chromen-2-one core may interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Target Compound :

  • Structure : 7-Acetyloxy, 5-acetyloxy, 4-(4-nitrophenyl), 2-oxo.
  • Key Features :
    • Electron-deficient nitro group enhances electrophilicity.
    • Acetyloxy groups improve lipophilicity compared to free hydroxyls.

Analog 1 : Ethyl 3-{7-[(2-Methoxy-5-Nitrobenzyl)Oxy]-4-Methyl-2-Oxo-2H-Chromen-3-Yl}Propanoate (CAS: 701931-88-6)

  • Structure: 7-(2-methoxy-5-nitrobenzyloxy), 4-methyl, 3-propanoate ethyl ester.
  • Key Features: Methoxy and nitro groups on the benzyl substituent introduce steric bulk. Ethyl ester at position 3 increases molecular weight (C₂₅H₂₃NO₉, MW: 481.45 g/mol) compared to the target compound.

Analog 2 : 7-[(4-Methoxyphenyl)Amino]-3-Phenyl-4H-Chromen-4-One (CAS: 864752-12-5)

  • Structure: 7-(4-methoxyphenylamino), 3-phenyl, 4-oxo.
  • Lacks acetyloxy and nitro groups, reducing electron-deficient character.

Analog 3 : 4-(5-Amino-2,2-Dimethyl-4-Oxo-3,4-Dihydro-2H-1-Benzopyran-6-Yl)-2-Acetamido-4-Oxobutyl Acetate (CAS: 104653-91-0)

  • Structure: 5-amino, 2,2-dimethyl, 4-oxo, 6-acetamido-butyl acetate.
  • Key Features: Amino and dimethyl groups stabilize the dihydrochromen ring. Complex ester side chain increases hydrophilicity.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₁₉H₁₃NO₈ C₂₅H₂₃NO₉ C₂₂H₁₇NO₃ C₁₈H₂₂N₂O₆
Molecular Weight (g/mol) 383.31 481.45 343.38 362.38
Key Functional Groups 2×Acetyloxy, 4-Nitrophenyl Methoxy-nitrobenzyl, Ester Methoxyphenylamino, Phenyl Amino, Dimethyl, Ester
Solubility Moderate in DMF Low (bulky substituents) Moderate in polar aprotic solvents High (ester side chain)

Crystallographic Analysis

Crystal structures of similar compounds (e.g., Analog 1) are typically resolved using SHELX software, which is standard for small-molecule refinement . The nitro and acetyloxy groups in the target compound likely result in distinct crystallographic packing patterns compared to amino- or methoxy-substituted analogs.

Research Findings and Data Gaps

  • Key Studies: confirms the commercial availability of the target compound, suggesting its use in high-throughput screening. and highlight the role of ester and amino groups in modulating bioactivity.
  • Unresolved Questions: No crystallographic data for the target compound is available in the provided evidence. Comparative biological activity data (e.g., antimicrobial or anticancer) is lacking.

Biological Activity

7-(Acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate, a compound belonging to the class of coumarins, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate is C23H16N2O4C_{23}H_{16}N_{2}O_{4}, with a molecular weight of 384.39 g/mol. The compound features a chromenone backbone substituted with an acetyloxy group and a nitrophenyl moiety, which are critical for its biological activity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the nitrophenyl group in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro studies have shown that related compounds can inhibit lipid peroxidation and increase the activity of endogenous antioxidant enzymes.

Antimicrobial Activity

Coumarins have been documented for their antimicrobial properties. Studies demonstrate that 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against pathogenic strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis25

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways.

The biological activity of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in inflammation and oxidative stress.
  • Receptor Modulation : It may interact with specific receptors that mediate inflammatory responses.
  • Metal Chelation : The ability to chelate metal ions could contribute to its antioxidant and antimicrobial effects.

Neuroprotective Effects

A notable study investigated the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

Anticancer Activity

Recent investigations have revealed that 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

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